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Compound of Interest

Compound Name: Spongionellol A

Cat. No.: B15569484

Disclaimer: Extensive searches for a compound specifically named "Spongionellol A" did not
yield any publicly available spectroscopic data. Therefore, this guide presents the
spectroscopic data and analytical workflow for a representative marine sponge-derived
sesterterpenoid, hippospongide A, as a practical template for researchers, scientists, and drug
development professionals. The data and methodologies are compiled from published research
on related natural products.

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and
nuclear magnetic resonance (NMR) data for hippospongide A, a sesterterpenoid isolated from
a marine sponge of the genus Hippospongia. The structured data tables, detailed experimental
protocols, and workflow diagrams are designed to serve as a valuable resource for the
characterization of similar marine natural products.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is a critical tool for
determining the molecular formula of a novel compound. For hippospongide A, HRESIMS data
provided the basis for its elemental composition.

Table 1: HRESIMS Data for Hippospongide A
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Parameter Observed Value
Molecular Formula C25H3603

lon Adduct [M+Na]*
Calculated m/z 407.2557
Observed m/z 407.2553

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is indispensable for elucidating the complex chemical structure of natural
products. The following tables summarize the *H (proton) and *3C (carbon) NMR data for
hippospongide A, recorded in deuterated chloroform (CDCIs).

Table 2: *H NMR Data for Hippospongide A (CDClIs)
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Position OoH (ppm) Multiplicity J (Hz)
1 1.55,1.35 m

2 1.65, 1.45 m

3 1.75,1.50 m

4 1.80 m

6 2.05,1.95 m

7 4.01 dd 11.5,4.5
11 2.10 m

14 2.25 m

15 2.30, 2.15 m

16 5.35 t 7.0

18 2.85 d 12.0
18 2.75 d 12.0
20 5.10 S

21 1.70 S

22 0.95 S

23 0.85 S

24 0.80 S

25 1.25 S

Table 3: 13C NMR Data for Hippospongide A (CDCls)
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Position oC (ppm) DEPT
1 39.8 CH:z
2 18.7 CH2
3 42.1 CH:z
4 33.3 C

5 554 CH
6 21.7 CH:z
7 75.9 CH
8 49.8 CH
9 37.5 C
10 51.2 CH
11 29.7 CH2
12 35.5 C
13 145.8 C
14 38.2 CHz
15 25.7 CH:z
16 124.5 CH
17 131.3 C
18 45.1 CH2
19 150.1 C
20 108.9 CH:z
21 234 CHs
22 33.1 CHs
23 21.3 CHs
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24 28.0 CHs

25 29.9 CHs

Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic
data for marine natural products like hippospongide A.

3.1 High-Resolution Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a Bruker Apex Il FT-ICR, is
commonly used.

« lonization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for
analyzing natural products.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) at a low concentration (typically pg/mL).

o Data Acquisition: The instrument is operated in positive or negative ion mode to detect the
desired adducts (e.g., [M+H]*, [M+Na]*, or [M-H]~). The mass-to-charge ratio (m/z) is
measured with high accuracy to allow for the determination of the elemental composition.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or Varian
Unity INOVA 600 MHz instrument, is typically employed.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIls, CD3OD, DMSO-ds) and placed in a standard 5 mm NMR tube.

e 1H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical
shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the
hydrogen atoms in the molecule.
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e 13C NMR and DEPT: One-dimensional carbon NMR spectra, often in conjunction with
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and
DEPT-135), are used to identify the chemical shifts of all carbon atoms and to distinguish
between methyl (CHs), methylene (CHz), methine (CH), and quaternary (C) carbons.

e 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular
structure by identifying proton-proton and proton-carbon correlations through bonds.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a novel natural product from a marine sponge.
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Caption: Workflow for Natural Product Characterization.
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 To cite this document: BenchChem. [Spectroscopic Data of Marine Sponge
Sesterterpenoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569484+#spectroscopic-data-of-spongionellol-a-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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